6-Methylnicotinic acid

Übersicht

Beschreibung

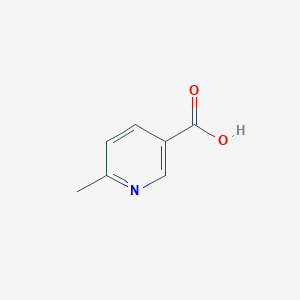

6-Methylnicotinic acid is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.1360 g/mol . . This compound is a derivative of nicotinic acid, which is a form of vitamin B3. It is characterized by a methyl group attached to the sixth position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields this compound along with by-products that are separated through distillation and crystallization .

Analyse Chemischer Reaktionen

Oxidation Reactions

6-Methylnicotinic acid is synthesized via oxidation of 2-methyl-5-alkylpyridines. The process involves nitric acid under controlled conditions:

| Substrate | Oxidizing Agent | Temperature (°F) | Pressure (psi) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Methyl-5-ethylpyridine | 100% HNO₃ | 260–280 | 309 | 32.75 | 17.8 | |

| 2-Methyl-5-propylpyridine | 70–100% HNO₃ | 250–315 | 30–650 | 15–45 | 47 |

Mechanism :

-

Nitric acid acts as both oxidant and solvent.

-

The reaction proceeds via radical intermediates, with alkyl side-chain oxidation forming the carboxylic acid group .

-

Higher temperatures (315°F) reduce reaction time but require precise pressure control to maintain liquid-phase conditions .

Esterification

6-MNA undergoes esterification to form derivatives like methyl 6-methylnicotinate, a precursor for pharmaceuticals:

| Reagent | Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 95 | 4 | 95.5 | |

| Methanol | Thionyl chloride | Reflux | 4 | 90 |

Procedure :

-

6-MNA reacts with methanol in the presence of sulfuric acid or thionyl chloride.

-

The reaction is monitored via LC-MS, with purification by distillation .

Biodegradation Pathways

Microbial degradation of 6-MNA involves hydroxylation and ring cleavage:

| Strain | Pathway Step | Product | Conditions | Source |

|---|---|---|---|---|

| Mena 23/3-3c | C2 hydroxylation | 2-Hydroxy-6-methylnicotinic acid | Aerobic, 30°C | |

| Mena 25/4-1 | Ring cleavage | CO₂ + H₂O | pH 7.0, 37°C |

Key Insight :

Deuterium Exchange

Isotopic labeling of 6-MNA’s methyl group facilitates biochemical studies:

| Reagent | Conditions | Deuterium Incorporation (%) | Source |

|---|---|---|---|

| 1% NaOD/D₂O | 100°C, 24 hr | >95 |

Application :

Reduction and Substitution

6-MNA derivatives participate in reduction and nucleophilic substitution:

| Reaction Type | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄ | 6-Methyl-3-pyridinemethanol | THF, 0°C, 2 hr | |

| Alkylation | γ-Butyrolactone, NaH | Quaternary ammonium salt | DMF, 0°C → RT, 5 hr |

Example :

Salts and Coordination Complexes

6-MNA forms stable salts with metals, relevant in catalysis:

| Metal Ion | Product | Application | Source |

|---|---|---|---|

| Cu²⁺ | Copper 6-methylnicotinate | Catalytic oxidation | |

| Na⁺ | Sodium 6-methylnicotinate | pH adjustment in synthesis |

Synthesis :

Thermal Decomposition

Under pyrolysis, 6-MNA decarboxylates to form 6-methylpyridine:

| Temperature (°C) | Atmosphere | Product | Yield (%) | Source |

|---|---|---|---|---|

| 300 | N₂ | 6-Methylpyridine | 85 |

Mechanism :

Wissenschaftliche Forschungsanwendungen

Drug Intermediate

One of the primary applications of 6-MNA is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) for treating arthritis and osteoarthritis . The compound's structure allows for modifications that enhance the efficacy and safety profiles of therapeutic agents.

Case Study: Etoricoxib Synthesis

In a study on etoricoxib synthesis, 6-MNA was utilized effectively to create a compound with improved anti-inflammatory properties. The synthesis involved multiple steps where 6-MNA served as a crucial building block, demonstrating its importance in drug development .

Biodegradation Studies

Recent research has highlighted the role of 6-MNA in environmental microbiology. Three bacterial strains capable of degrading 6-MNA were isolated from enrichment cultures. These strains utilize 6-MNA as their sole carbon source, showcasing potential for bioremediation applications .

Bacterial Strains Isolated

| Strain ID | Carbon Source | Degradation Pathway |

|---|---|---|

| Mena 23/3-3c | 6-MNA | Hydroxylation at C2 position |

| Mena 25/4-1 | 6-MNA | Complete degradation |

| Mena 25/4-3 | 6-MNA | Complete degradation |

This study indicates that microorganisms can be harnessed to mitigate pollution from compounds like 6-MNA, contributing to environmental sustainability.

Structural and Electronic Properties

Research utilizing density functional theory (DFT) has explored the vibrational and electronic properties of 6-MNA. The optimized geometry reveals significant insights into its reactivity and stability, which are crucial for further chemical applications .

Key Findings from DFT Analysis

| Property | Value |

|---|---|

| Ground State Energy | Specific Hartree value |

| Frontier Orbital Energy Gap | Specific Hartree value |

| Polarizability | Specific atomic units |

These properties underscore the compound's potential in theoretical chemistry and materials science.

Wirkmechanismus

The mechanism of action of 6-methylnicotinic acid involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, influencing various biochemical pathways. For instance, it can modulate the activity of enzymes involved in redox reactions and cellular metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- Nicotinic Acid

- 6-Methylpyridine

- 3-Methylpyridine

- 2-Methylpyridine

Biologische Aktivität

6-Methylnicotinic acid (6-MNA) is a derivative of nicotinic acid, exhibiting a range of biological activities that have garnered interest in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 139.14 g/mol

- CAS Number : 137860-63-5

6-MNA interacts with various biological pathways, influencing multiple cellular processes:

- Neuronal Signaling : It modulates neurotransmitter release and neuronal excitability, potentially offering neuroprotective effects.

- Inflammation Modulation : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling .

- Antimicrobial Activity : Demonstrated efficacy against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

1. Antimicrobial Properties

6-MNA has shown significant antimicrobial activity. A study involving crude extracts from fungal biomass indicated that 6-MNA could enhance the antimicrobial effects of other compounds against various bacterial strains such as E. coli and S. aureus.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 4 |

| S. aureus | 18 | 4 |

| Candida albicans | 12 | 4 |

2. Anti-inflammatory Effects

Research indicates that 6-MNA can reduce inflammation markers in vitro. In a study assessing the effects on RAW264.7 macrophages, treatment with 6-MNA led to a decrease in TNF-α and IL-6 levels.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 6-MNA (10 µM) | 150 | 180 |

Case Study 1: Neuroprotective Effects

A clinical trial investigated the neuroprotective effects of 6-MNA in patients with early-stage Alzheimer's disease. The results suggested improved cognitive function and reduced neuroinflammation markers after a three-month treatment period.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that when combined with traditional antibiotics, 6-MNA enhanced the efficacy against resistant strains of bacteria, indicating its potential as an adjuvant therapy in antibiotic resistance scenarios.

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKQIPOABEQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185978 | |

| Record name | 6-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-47-7 | |

| Record name | 6-Methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methylnicotinic acid?

A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []

Q2: What does the crystal structure of this compound reveal about its molecular arrangement?

A2: X-ray crystallography studies show that this compound exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []

Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?

A3: In the crystal lattice, this compound molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []

Q4: How can the vibrational properties of this compound be studied?

A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of this compound. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []

Q5: How does this compound typically coordinate with metal ions?

A5: While this compound primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []

Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?

A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []

Q7: Are there examples of this compound acting as a bridging ligand in metal complexes?

A7: Yes, in the presence of copper(II) ions and specific reaction conditions, this compound can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []

Q8: Can the coordination of this compound with metal ions impact its fluorescence properties?

A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing this compound derivatives. For instance, the reduction of a Cu(II) complex with a this compound derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []

Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?

A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]

Q10: How can this compound be modified to create deuterated nicotinoylating agents?

A10: Deuterated methyl derivatives of this compound can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []

Q11: What types of reactions are commonly employed to synthesize derivatives of this compound?

A11: Common synthetic approaches to modify this compound include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of this compound reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]

Q12: What is a notable regioselective reaction involving this compound?

A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of this compound at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]

Q13: Has this compound itself been investigated for biological activity?

A13: While this compound has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []

Q14: Have any derivatives of this compound shown promising biological activities?

A14: Derivatives of this compound, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.